

# Toxicological Profile of Methomyl Oxime: A Technical Guide

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## Compound of Interest

Compound Name: *Methomyl oxime*

Cat. No.: *B8057989*

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Disclaimer: This document provides a summary of available toxicological information on **Methomyl oxime**. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment.

## Executive Summary

**Methomyl oxime** (S-methyl N-hydroxythioacetimidate) is a primary metabolite and environmental degradation product of the N-methyl carbamate insecticide, Methomyl. While the toxicological profile of Methomyl is well-characterized, publicly available data specifically detailing the toxicology of **Methomyl oxime** are limited. This guide synthesizes the existing information on **Methomyl oxime**, providing context through the known toxicological properties of its parent compound, Methomyl. The available data indicates that **Methomyl oxime** exhibits significantly lower acute oral toxicity than Methomyl. However, a comprehensive understanding of its chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects is currently lacking in the public domain.

## Chemical Identity and Physicochemical Properties

**Methomyl oxime** is formed through the hydrolysis of Methomyl.

Table 1: Chemical Identity of **Methomyl Oxime**

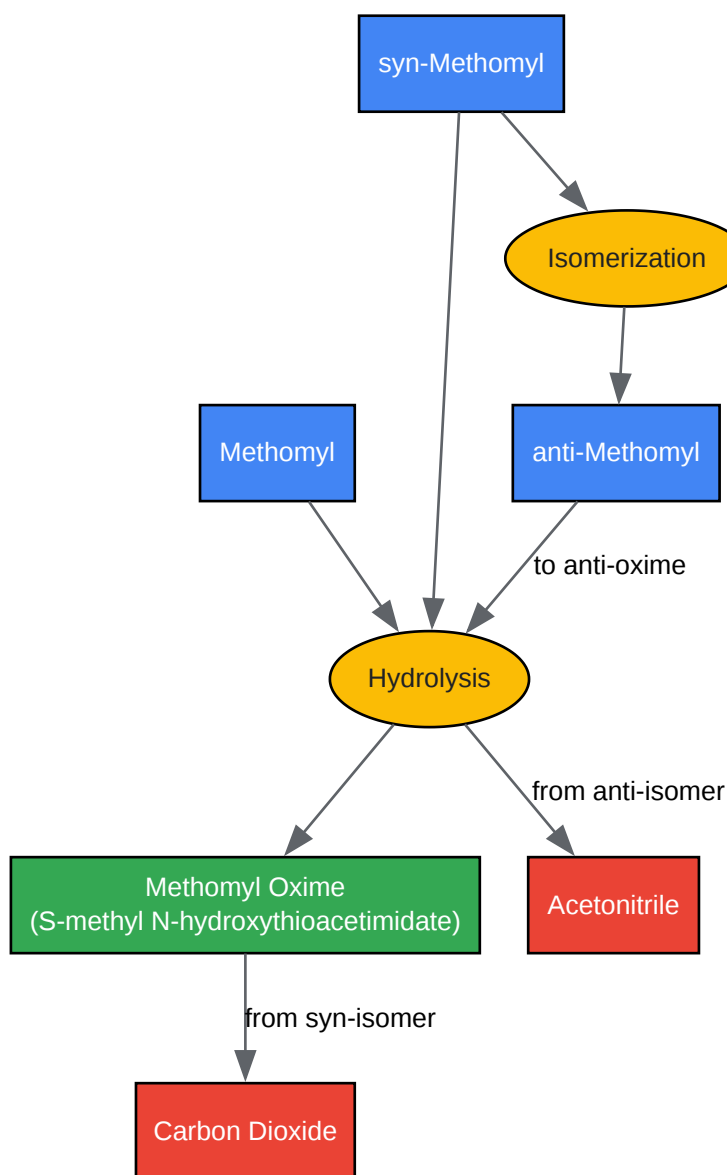
Property	Value
Chemical Name	S-methyl N-hydroxythioacetimidate
Synonyms	Methyl N-hydroxyacetimidothioate, 1-(Methylthio)acetaldehyde oxime
CAS Number	13749-94-5
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NOS
Molecular Weight	105.16 g/mol

## Pharmacokinetics: The Metabolic Fate of Methomyl

Specific pharmacokinetic studies on **Methomyl oxime** are not readily available. Its properties are primarily understood in the context of Methomyl metabolism.

## Absorption, Distribution, Metabolism, and Excretion of Methomyl

Methomyl is rapidly absorbed, metabolized, and excreted in mammals.<sup>[1]</sup> The primary metabolic pathway involves the hydrolysis of the carbamate ester linkage to form **Methomyl oxime**.<sup>[1]</sup> The subsequent metabolic fate is dependent on the isomeric configuration of the parent Methomyl compound. The syn-isomer, which is the technical product, is primarily metabolized to carbon dioxide, while the anti-isomer is predominantly converted to acetonitrile.<sup>[1]</sup> Studies in rats indicate that some in vivo conversion of the syn- to the anti-isomer occurs.<sup>[1]</sup>



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Fig. 1: Simplified metabolic pathway of Methomyl.

## Toxicological Profile

### Acute Toxicity

**Methomyl oxime** demonstrates substantially lower acute oral toxicity compared to its parent compound, Methomyl.

Table 2: Acute Oral Toxicity Data

Compound	Species	Route	LD <sub>50</sub>	Reference
Methomyl Oxime	Rat	Oral	>500 mg/kg	[2]
Methomyl	Rat	Oral	17-24 mg/kg	[3]
Methomyl	Mouse	Oral	10 mg/kg	[3]
Methomyl	Guinea Pig	Oral	15 mg/kg	[3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methomyl oxime** is classified as harmful if swallowed.[4]

## Chronic Toxicity and Carcinogenicity

No studies specifically investigating the chronic toxicity or carcinogenicity of **Methomyl oxime** were identified in the public domain. For the parent compound, Methomyl, long-term feeding studies in rats and mice have not shown evidence of carcinogenicity.[3]

## Genotoxicity

Dedicated genotoxicity studies (e.g., Ames test, chromosomal aberration assays) for **Methomyl oxime** are not publicly available. The parent compound, Methomyl, has been reported to be negative in several genotoxicity assays.[1] However, some in vitro studies have suggested a genotoxic potential for Methomyl.[5]

## Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of **Methomyl oxime**. Studies on Methomyl have shown adverse reproductive effects in male rats at certain dose levels, including decreased fertility index and testicular lesions.[2]

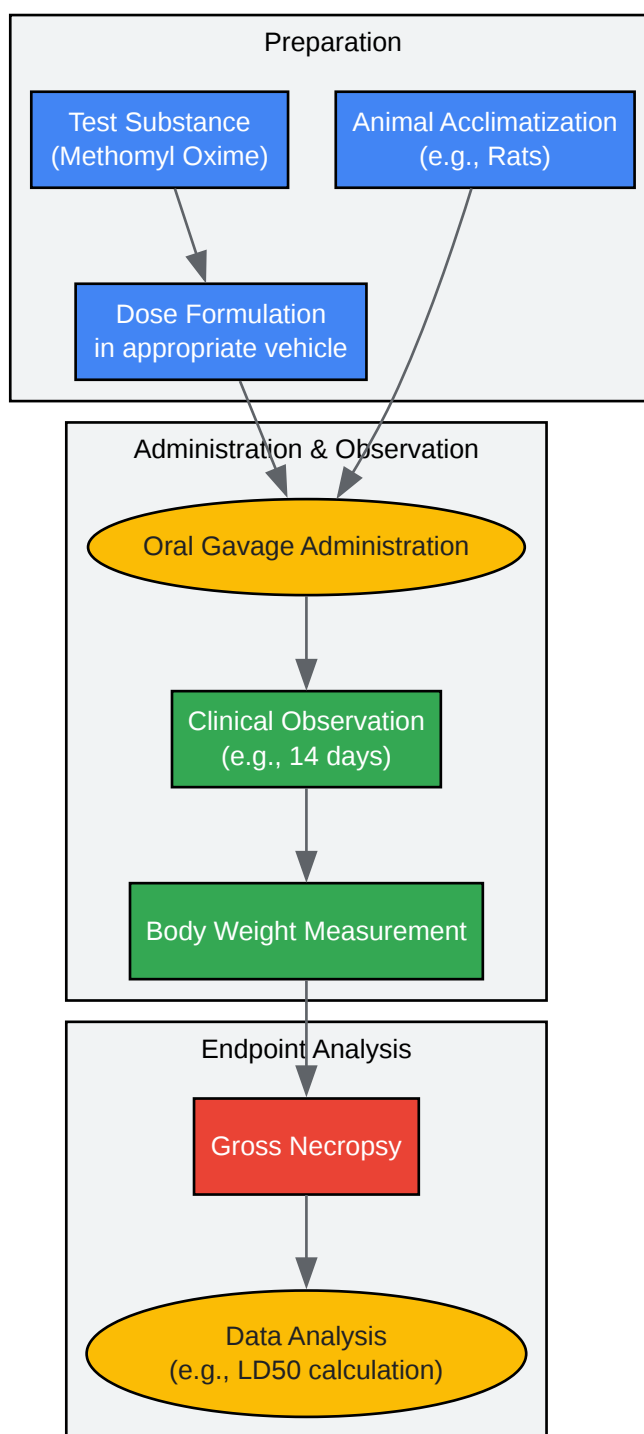
## Mechanism of Action

The primary mechanism of toxicity for Methomyl is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[6] This leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system. While **Methomyl oxime** is a metabolite of this AChE

inhibitor, its own inhibitory activity on AChE has not been well-characterized in the available literature.

## Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **Methomyl oxime** are not available. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be employed for its toxicological evaluation. Below is a generalized workflow for acute oral toxicity assessment.



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Fig. 2: General workflow for an acute oral toxicity study.

## Ames Test (Bacterial Reverse Mutation Assay)

This test is a standard in vitro assay to assess the mutagenic potential of a substance. It utilizes strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.<sup>[7]</sup><sup>[8]</sup>

## In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.<sup>[9]</sup> Cells are exposed to the test substance with and without a metabolic activation system (S9 mix) and then examined for chromosomal damage during metaphase.<sup>[9]</sup>

## Data Gaps and Future Research

The current body of publicly available literature on the toxicological profile of **Methomyl oxime** is sparse. To conduct a thorough risk assessment, further research is warranted in the following areas:

- Mechanism of Action: Elucidation of the direct effects of **Methomyl oxime** on acetylcholinesterase and other potential molecular targets.
- Pharmacokinetics: Dedicated studies on the absorption, distribution, metabolism, and excretion of **Methomyl oxime**.
- Subchronic and Chronic Toxicity: Long-term studies to identify potential target organs and establish no-observed-adverse-effect levels (NOAELs).
- Genotoxicity: A battery of in vitro and in vivo genotoxicity assays to assess its mutagenic and clastogenic potential.
- Carcinogenicity: Long-term bioassays in rodent models.
- Reproductive and Developmental Toxicity: Comprehensive studies to evaluate its effects on fertility, reproduction, and embryonic development.

## Conclusion

**Methomyl oxime** is a key metabolite of the insecticide Methomyl. The available data suggests that it has a low order of acute oral toxicity. However, there is a significant lack of information regarding its chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. This data gap highlights the need for further investigation to fully characterize the toxicological profile of this compound and to conduct a comprehensive assessment of the risks it may pose to human health and the environment.

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